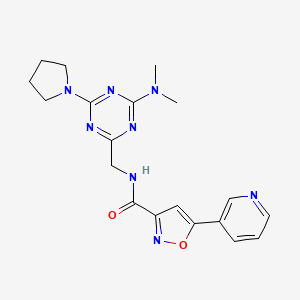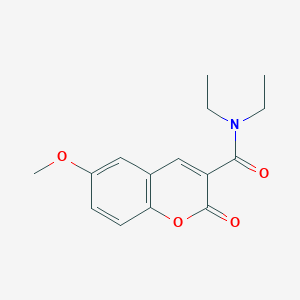
2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N'-(pyridine-2-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C12H10F3N5OS and its molecular weight is 329.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used in the synthesis of pyridylthiazoles, demonstrating significant antisecretory and antiulcer activities (Kosáry, Kasztreiner, & Andrási, 1989).
- It serves as a starting point for creating a variety of heterocyclic compounds, including tetrahydropyrimidine-2-thione and derivatives like thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives (Fadda, Bondock, Khalil, & Tawfik, 2013).
- Its derivatives have been explored in synthesizing pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, pyrazolyl oxadiazolylthieno[2,3‐b]pyridine, and other heterocyclic compounds (Rateb, 2014).
Antimicrobial Applications
- Some thiazolidines and spirothiazolidines derived from hydrazones of this compound have been evaluated for antimycobacterial activities, though none showed significant activity at tested concentrations (Kasimogullari & Cesur, 2004).
- Another study synthesized 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The results indicated that most synthesized compounds exhibited good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Structural and Chemical Properties
- The compound's derivatives have been used in the synthesis of tetranuclear Cu4(II), Ni4(II) square grids, and dicopper(II) complexes, contributing to the study of magnetic properties and EPR studies in chemistry (Mandal et al., 2011).
- Its derivatives, such as 3-methyl-2-pyrazolin-5-one derivatives, were tested for their microbial activity, showing significant results against bacterial strains (Mostafa, El-Salam, & Alothman, 2013).
Potential in Cancer Research
- Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, showing potential as promising anticancer agents (Hafez & El-Gazzar, 2020).
properties
IUPAC Name |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5OS/c1-6-18-9(12(13,14)15)8(22-6)11(21)20-19-10(16)7-4-2-3-5-17-7/h2-5H,1H3,(H2,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACRVKFXGBOELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NN=C(C2=CC=CC=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C(=O)N/N=C(/C2=CC=CC=N2)\N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)
![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)
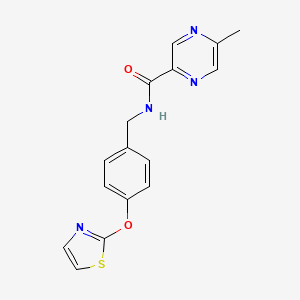
![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)
![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)


![4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium](/img/structure/B2710008.png)
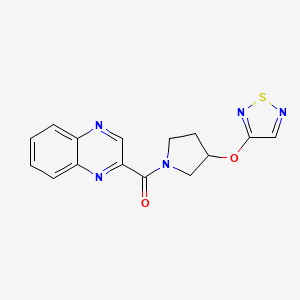
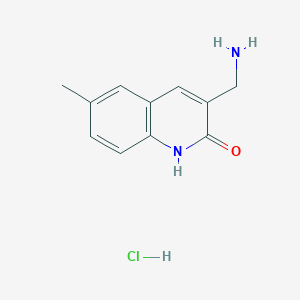
![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)

